1-Methyl-1H-indole-5,6-dicarbonitrile

Description

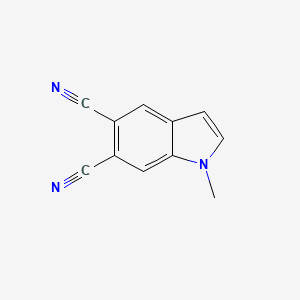

1-Methyl-1H-indole-5,6-dicarbonitrile is a synthetic indole derivative featuring a methyl group at the 1-position and two cyano (-CN) substituents at the 5- and 6-positions of the indole core. This compound belongs to a broader class of dicarbonitrile-functionalized heterocycles, which are widely studied for their optoelectronic properties and biological activities.

Properties

IUPAC Name |

1-methylindole-5,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c1-14-3-2-8-4-9(6-12)10(7-13)5-11(8)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUPHVMINYMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459023 | |

| Record name | 1H-Indole-5,6-dicarbonitrile, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88330-41-0 | |

| Record name | 1H-Indole-5,6-dicarbonitrile, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired dicarbonitrile compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano groups to primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitronium ions under controlled conditions.

Major Products Formed:

Oxidation: Corresponding dicarboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

1-Methyl-1H-indole-5,6-dicarbonitrile has been studied for its anticancer properties. Research indicates that derivatives of indole compounds exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that specific indole derivatives showed high cytotoxicity against A549 lung adenocarcinoma cells, indicating the potential of 1-methyl-1H-indole derivatives in cancer therapy .

Antimicrobial Properties

Indole derivatives have also been evaluated for their antimicrobial activity. A series of synthesized compounds based on this compound were tested against both Gram-positive and Gram-negative bacteria. Some compounds exhibited notable antibacterial effects, suggesting their utility in developing new antimicrobial agents .

Material Science Applications

Dye Synthesis

The compound can serve as a building block for synthesizing dyes and pigments. The structural features of 1-methyl-1H-indole derivatives make them suitable for creating colorants with desirable properties such as stability and brightness .

Polymer Chemistry

In polymer chemistry, indole derivatives are utilized in the development of copolymers. The incorporation of this compound into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials .

Biological Research Applications

Enzyme Inhibition Studies

Recent research has focused on the role of indole derivatives as enzyme inhibitors. For example, docking studies have shown that this compound binds effectively at the active sites of certain enzymes, suggesting potential applications in drug design targeting specific biochemical pathways .

Multicomponent Reactions (MCRs)

The compound is also significant in multicomponent reactions (MCRs), which are valuable for synthesizing complex organic molecules efficiently. MCRs involving this compound have been reported to yield diverse heterocyclic compounds with potential biological activities .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| One-pot MCR | 80–93% | High efficiency for complex structures |

| Microwave-assisted synthesis | 70–85% | Reduced reaction time |

| Catalyzed reactions | Varies | Use of various catalysts for optimization |

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The indole ring system can also engage in π-π stacking interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The methyl and cyano groups in 1-Methyl-1H-indole-5,6-dicarbonitrile influence its electronic structure, solubility, and steric profile. Below is a comparison with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds like W1 and YA1 achieve lower HOMO-LUMO gaps (<1.5 eV) and red-shifted absorption due to strong EWGs (e.g., dicyanomethylene) .

- Core Heterocycle : Benzothiadiazole and azulene derivatives exhibit broader absorption spectra than indole-based analogs, favoring optoelectronic applications .

Key Observations :

- Potency: this compound is the most potent MAO-A inhibitor (IC₅₀ = 0.006 μM), outperforming pyrroloindole and flavonoid derivatives .

- Selectivity : The methyl group may reduce steric hindrance, enhancing binding to MAO-A’s active site .

Biological Activity

Overview

1-Methyl-1H-indole-5,6-dicarbonitrile (CAS: 88330-41-0) is a heterocyclic organic compound belonging to the indole family, characterized by the presence of two cyano groups at positions 5 and 6 of the indole ring. This unique structure contributes to its diverse biological activities and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

- Molecular Formula: C₁₁H₇N₃

- Molecular Weight: 197.19 g/mol

- Structural Features: The compound features two cyano groups which enhance its reactivity and potential for various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano groups can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the indole ring system is capable of π-π stacking interactions, further modulating the compound’s biological effects.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

- Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor. Its structural analogs have shown varying degrees of inhibition against lipoxygenases and other relevant enzymes involved in inflammatory pathways .

Antimicrobial Screening

In a recent study focusing on indole derivatives, this compound was evaluated alongside other compounds for antimicrobial efficacy. Results indicated that certain analogs exhibited significant activity against MRSA with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. The structure-activity relationship (SAR) highlighted the importance of specific substitutions on the indole ring for enhanced activity .

Enzyme Inhibition Studies

Research involving enzyme assays demonstrated that derivatives of this compound could inhibit the activity of mammalian lipoxygenases (ALOX15). Compounds were tested for their IC₅₀ values, revealing that some derivatives were effective at low concentrations (IC₅₀ values ranging from 0.010 to 0.032) against linoleate–oxygenase activity .

Data Tables

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-1H-indole-5,6-dicarbonitrile?

- Methodological Answer : The synthesis of dicarbonitrile derivatives typically employs palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen or argon). For example, analogous compounds like benzo[c][1,2,5]thiadiazole-5,6-dicarbonitriles are synthesized using Suzuki-Miyaura coupling with brominated precursors, Pd catalysts (e.g., Pd₂(dba)₃), and ligands like SPhos . Purification via silica gel chromatography is critical to isolate the product. Adjusting substituents (e.g., methyl groups) may require modified reaction times or temperatures to optimize yields .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the methyl group’s position and dicarbonitrile functionality by analyzing chemical shifts (e.g., nitrile carbons at ~110–120 ppm) .

- X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely used for refinement, especially for small-molecule crystals. High-resolution data can resolve bond angles and substituent orientations .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How does the methyl group influence the electronic properties of the indole-dicarbonitrile core?

- Methodological Answer : Computational studies (e.g., DFT) can model the electron-withdrawing effects of the dicarbonitrile group and the electron-donating methyl substituent. Electrochemical analyses (cyclic voltammetry) reveal redox potentials, while spectroelectrochemical data track charge-transfer transitions. For example, in spiro-locked porphyrin systems, similar dicarbonitrile moieties induce intramolecular charge separation, which can be probed via transient absorption spectroscopy .

Q. What role does this compound play in anion-binding or photoredox systems?

- Methodological Answer : The dicarbonitrile group enhances electron deficiency, enabling anion coordination. In spiro-quinone-fused systems, this moiety stabilizes charge-separated states upon anion binding (e.g., F⁻), as shown by fluorescence quenching and redox titration . For photoredox applications, structural analogs like dicyanopyrazines exhibit tunable excited-state reduction potentials, suggesting that substituent engineering (e.g., methyl vs. aryl groups) could modulate photocatalytic activity .

Q. How do structural modifications of indole-dicarbonitriles affect their bioactivity (e.g., MAO inhibition)?

- Methodological Answer : Comparative studies on pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives reveal that electron-withdrawing groups (e.g., nitriles) enhance MAO inhibition potency. Researchers should assay enzymatic activity (IC₅₀ values) using fluorometric or spectrophotometric methods, while molecular docking simulations predict binding interactions with MAO isoforms .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) across labs.

- Data Normalization : Compare bioactivity results using standardized assays (e.g., identical enzyme batches or cell lines).

- Meta-Analysis : Aggregate data from studies like Chirkova et al. (2018) and Altintop et al. (2018) to identify trends in substituent effects .

Key Research Considerations

- Synthetic Challenges : Air-sensitive intermediates require inert atmospheres; column chromatography conditions (e.g., solvent gradients) must be optimized to prevent decomposition.

- Computational Tools : Gaussian or ORCA for DFT; Mercury for crystallographic visualization.

- Safety Protocols : Handle nitriles in fume hoods due to toxicity risks; follow protocols for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.